

Application Notes: Surface Functionalization of Gold Nanoparticles with Biotin-PEG2-OH

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Compound of Interest

Compound Name: Biotin-PEG2-OH

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Introduction

The functionalization of gold nanoparticles (AuNPs) with biotin-terminated polyethylene glycol (PEG) linkers is a critical technique in nanobiotechnology. This surface modification strategy leverages the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin), which is one of the strongest known biological bonds. The inclusion of a PEG spacer enhances the colloidal stability of the nanoparticles in biological media, reduces non-specific protein adsorption, and increases their in-vivo circulation time.^{[1][2][3]} These properties make Biotin-PEG functionalized AuNPs ideal candidates for a wide range of biomedical applications, including targeted drug delivery, diagnostics, biosensing, and as probes in various molecular biology assays.^{[4][5]}

This document provides detailed protocols for the surface functionalization of gold nanoparticles with **Biotin-PEG2-OH**, along with methods for their characterization.

Principle of Functionalization

The most common method for attaching **Biotin-PEG2-OH** to gold nanoparticles relies on the strong affinity between sulfur and gold. If the **Biotin-PEG2-OH** molecule has a thiol (-SH) group at the non-biotinylated terminus, it can be directly chemisorbed onto the surface of the gold nanoparticle, forming a stable gold-thiol bond. This process is a self-assembly mechanism where the thiol groups displace the original citrate capping agents on the AuNP surface.

Alternatively, for nanoparticles that are pre-functionalized with carboxyl groups (-COOH), a two-step carbodiimide coupling chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) can be employed to form a stable amide bond with an amine-terminated Biotin-PEG linker.^{[1][6]}

Experimental Protocols

Protocol 1: Functionalization of Citrate-Capped Gold Nanoparticles with Thiolated Biotin-PEG2-OH

This protocol describes the functionalization of pre-synthesized citrate-capped gold nanoparticles via ligand exchange with a thiol-terminated **Biotin-PEG2-OH**.

Materials and Reagents:

- Citrate-capped gold nanoparticles (AuNPs) in aqueous solution (e.g., 10-100 nm diameter)
- Thiol-terminated **Biotin-PEG2-OH** (SH-PEG2-Biotin)
- Phosphate Buffered Saline (PBS), pH 7.4
- Bovine Serum Albumin (BSA)
- Tween-20
- Nanopure water
- Microcentrifuge tubes (low retention)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of SH-PEG2-Biotin in nanopure water. The concentration will depend on the desired surface coverage and the size of the AuNPs. A common starting point is a 1000-fold molar excess of the PEG linker to the AuNPs.
- Conjugation Reaction:

- In a low-retention microcentrifuge tube, add the citrate-capped AuNP solution.
- To this, add the SH-PEG2-Biotin solution.
- Incubate the mixture for 24 hours at room temperature with gentle shaking.^[7] This allows for the displacement of the citrate ions by the thiol-PEG-biotin linker.
- Washing and Purification:
 - To stabilize the nanoparticles and passivate the surface, add a solution containing NaCl, phosphate buffer, BSA, and Tween to achieve final concentrations of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween.^[7] Incubate for an additional hour.
 - Increase the salt concentration to 0.3 M NaCl and continue shaking for another hour.^[7]
 - Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 25 minutes for 30 nm AuNPs).^[7]
 - Carefully remove the supernatant containing excess reagents.
 - Resuspend the nanoparticle pellet in a washing buffer (e.g., PBS with 0.05% Tween-20).^[1]
 - Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound linkers and other reagents.^[7]
- Final Resuspension and Storage:
 - After the final wash, resuspend the purified Biotin-PEG-AuNPs in a suitable storage buffer (e.g., PBS with 0.1% BSA and 0.02% Tween).^[7]
 - Store the functionalized nanoparticles at 4°C until further use.^[8]

Protocol 2: Functionalization of Carboxylated Gold Nanoparticles with Amine-Terminated Biotin-PEG2-OH

This protocol utilizes EDC/sulfo-NHS chemistry to conjugate an amine-terminated **Biotin-PEG2-OH** to carboxylated AuNPs.

Materials and Reagents:

- Carboxylated gold nanoparticles (-COOH AuNPs)
- Amine-terminated **Biotin-PEG2-OH** (NH₂-PEG2-Biotin)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES, pH 6.0[1]
- Washing Buffer: PBS with 0.05% Tween-20[1]
- Quenching Solution: 1 M Tris-HCl, pH 7.4[1]
- Storage Buffer: PBS, pH 7.4

Procedure:

- Nanoparticle Preparation:
 - Resuspend the carboxylated AuNPs in Activation Buffer to a concentration of 1 mg/mL.[1]
 - Sonicate briefly to ensure a homogenous dispersion.[1]
- Activation of Carboxyl Groups:
 - Prepare fresh 10 mg/mL solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.[1]
 - To 1 mL of the nanoparticle suspension, add 100 µL of the EDC solution and 100 µL of the sulfo-NHS solution.[1]
 - Incubate for 30 minutes at room temperature with gentle mixing. This activates the carboxyl groups to form amine-reactive sulfo-NHS esters.[1]

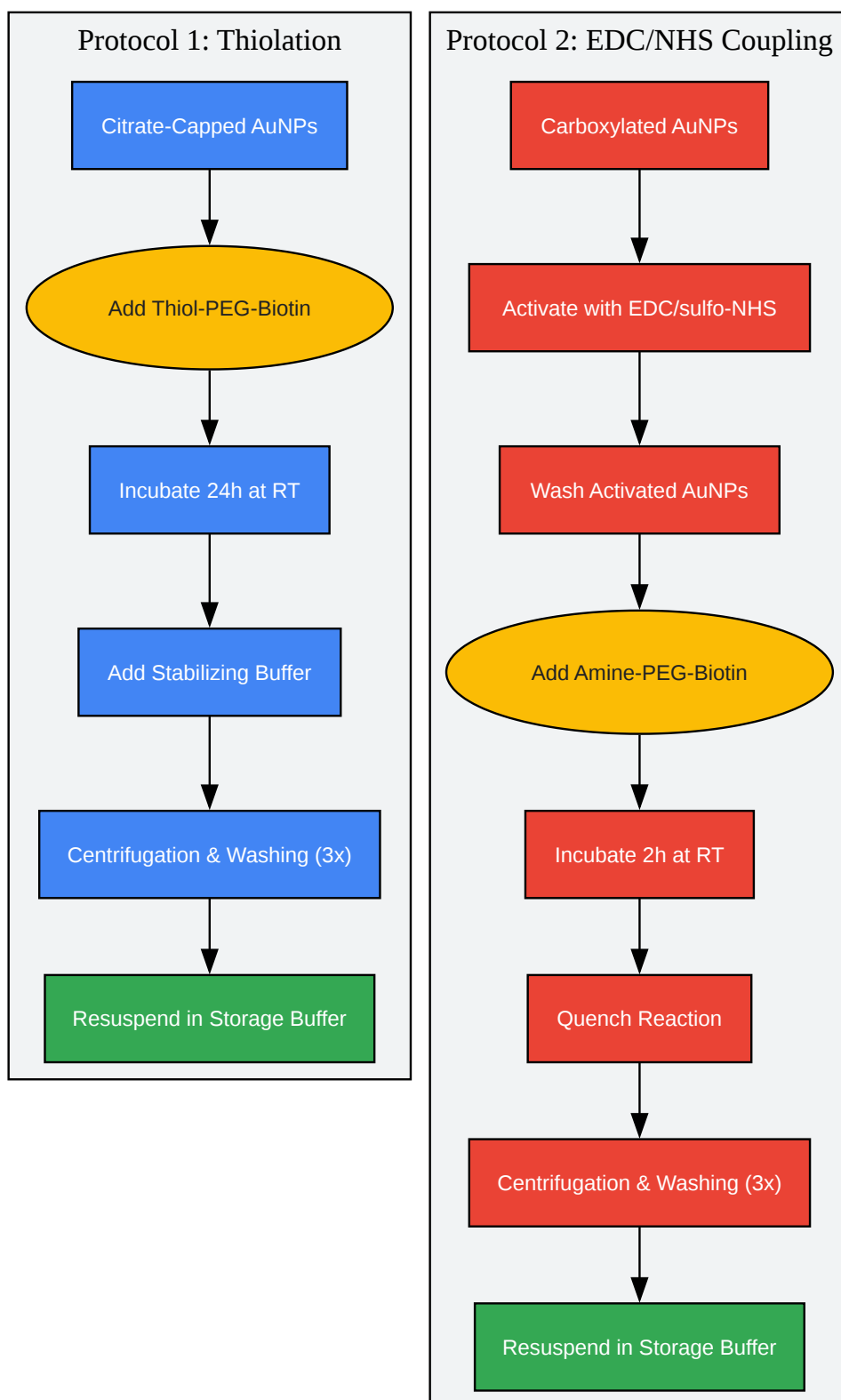
- Washing of Activated Nanoparticles:
 - Centrifuge the activated nanoparticle suspension to pellet the nanoparticles.
 - Discard the supernatant containing excess EDC and sulfo-NHS.
 - Resuspend the pellet in Activation Buffer and centrifuge again. Repeat this washing step once more.
- Conjugation with Amine-PEG-Biotin:
 - Prepare a solution of NH₂-PEG₂-Biotin in Activation Buffer.
 - Resuspend the washed, activated nanoparticle pellet in the NH₂-PEG₂-Biotin solution. The molar ratio of the biotin linker to the nanoparticles may need optimization.[\[1\]](#)
 - Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[\[1\]](#)
- Quenching and Final Washing:
 - Add 100 µL of Quenching Solution and incubate for 15 minutes to quench any unreacted sulfo-NHS esters.[\[1\]](#)
 - Centrifuge the functionalized nanoparticles and discard the supernatant.
 - Wash the nanoparticles three times with Washing Buffer.[\[1\]](#)
- Final Resuspension and Storage:
 - After the final wash, resuspend the biotinylated nanoparticles in the desired storage buffer.[\[1\]](#)
 - Store at 4°C.

Characterization of Functionalized Nanoparticles

Successful functionalization should be confirmed using various analytical techniques.

Parameter	Technique	Expected Outcome	Significance
Hydrodynamic Diameter	Dynamic Light Scattering (DLS)	A slight increase (e.g., 5-15 nm) in the hydrodynamic diameter.[6]	Confirms the addition of the Biotin-PEG layer to the nanoparticle surface.
Surface Plasmon Resonance	UV-Vis Spectroscopy	A red-shift in the peak absorbance wavelength.	Indicates a change in the local refractive index around the nanoparticle surface due to the attached layer.
Surface Charge	Zeta Potential Measurement	A shift towards a more neutral potential.	Indicates the modification of the nanoparticle surface charge.
Biotin Quantification	HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay	Displacement of HABA from avidin by biotinylated nanoparticles, leading to a decrease in absorbance at 500 nm.[3]	Allows for the quantification of accessible biotin molecules on the nanoparticle surface.

Visualization of Experimental Workflows

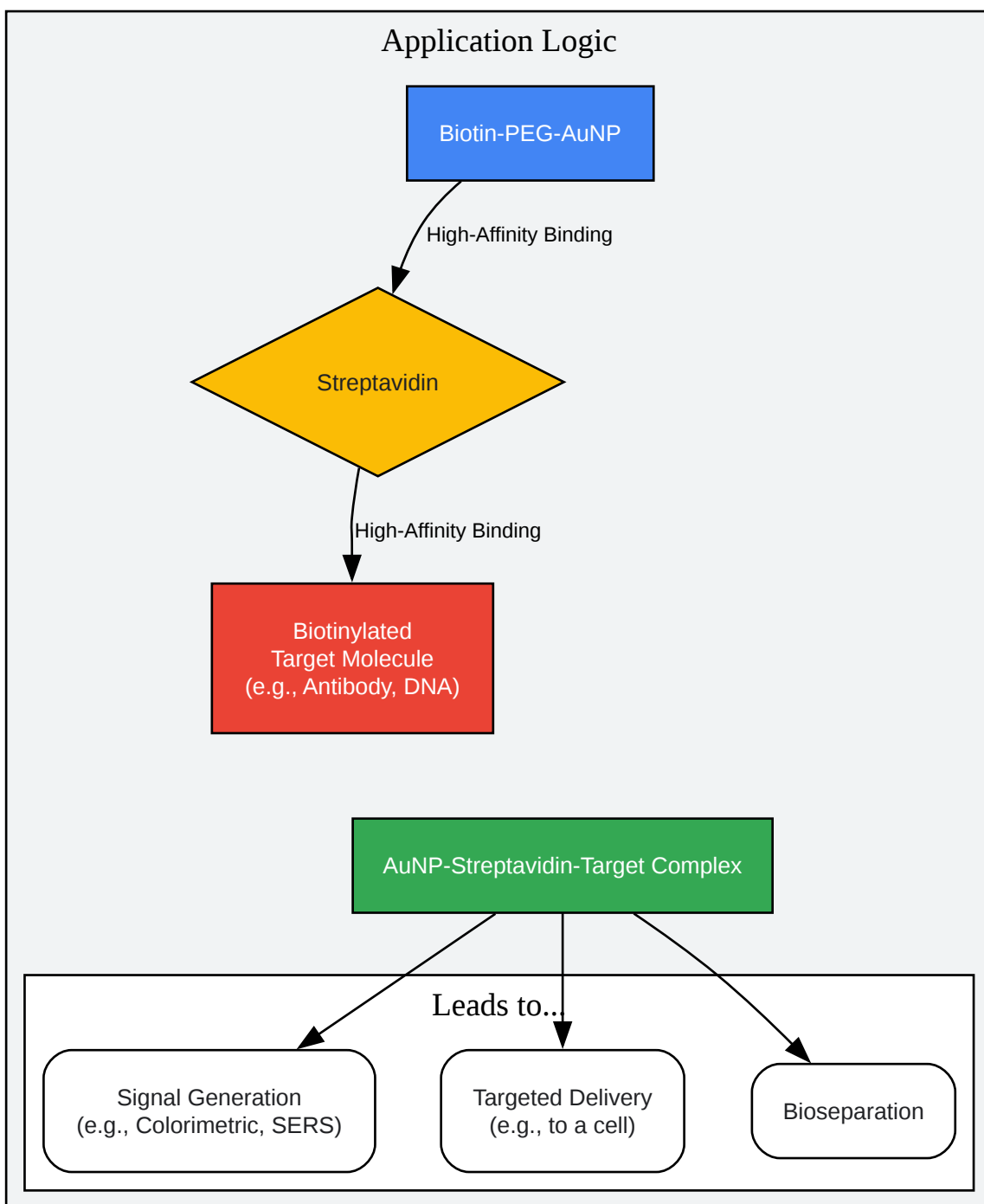


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Caption: Experimental workflows for the two primary methods of Biotin-PEG functionalization of gold nanoparticles.

Signaling Pathway and Application Logic

The primary "signaling" in this context is the highly specific molecular recognition between the functionalized nanoparticle and a streptavidin-conjugated molecule. This interaction forms the basis for numerous applications.



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